S-(5'-Adenosyl)-L-homocysteine-d4
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Overview
Description
S-Adenosyl-L-Homocysteine-d4: is a deuterium-labeled analog of S-Adenosyl-L-Homocysteine. This compound is an amino acid derivative and plays a significant role in various metabolic pathways. It is an intermediate in the synthesis of cysteine and adenosine and is used as an internal standard for the quantification of S-Adenosyl-L-Homocysteine by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Adenosyl-L-Homocysteine-d4 involves the incorporation of deuterium into the S-Adenosyl-L-Homocysteine molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated hydrogen, carbon, and other elements as tracers for quantitation during the drug development process .
Industrial Production Methods: Industrial production of S-Adenosyl-L-Homocysteine-d4 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to ensure the incorporation of deuterium into the molecule. The compound is then purified and tested for its isotopic purity and chemical integrity .
Chemical Reactions Analysis
Types of Reactions: S-Adenosyl-L-Homocysteine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions can vary but typically involve controlled temperatures and pressures to ensure the desired reaction occurs .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of S-Adenosyl-L-Homocysteine-d4 can produce sulfoxides or sulfones, while reduction can yield thiols .
Scientific Research Applications
S-Adenosyl-L-Homocysteine-d4 is widely used in scientific research due to its role as an internal standard for the quantification of S-Adenosyl-L-Homocysteine. Its applications include:
Chemistry: Used in the study of metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the role of S-Adenosyl-L-Homocysteine in various biological processes.
Medicine: Used in the development of drugs targeting metabolic pathways involving S-Adenosyl-L-Homocysteine.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
S-Adenosyl-L-Homocysteine-d4 exerts its effects by acting as an inhibitor of DNA methyltransferases. It binds to the active site of these enzymes, preventing the methylation of DNA. This inhibition can affect gene expression and has implications in various biological processes and diseases .
Comparison with Similar Compounds
S-Adenosyl-L-Homocysteine: The non-deuterated form of S-Adenosyl-L-Homocysteine-d4.
S-Adenosyl-L-Methionine: Another important compound in the same metabolic pathway.
Adenosine: A related compound involved in energy transfer and signal transduction
Uniqueness: The uniqueness of S-Adenosyl-L-Homocysteine-d4 lies in its deuterium labeling, which makes it an excellent internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of metabolic pathways involving S-Adenosyl-L-Homocysteine .
Properties
Molecular Formula |
C14H20N6O5S |
---|---|
Molecular Weight |
388.44 g/mol |
IUPAC Name |
(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]-3,3,4,4-tetradeuteriobutanoic acid |
InChI |
InChI=1S/C14H20N6O5S/c15-6(14(23)24)1-2-26-3-7-9(21)10(22)13(25-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9+,10+,13+/m0/s1/i1D2,2D2 |
InChI Key |
ZJUKTBDSGOFHSH-SOYVWYSNSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])SC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCC(C(=O)O)N)O)O)N |
Origin of Product |
United States |
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